6,7-Difluoro-2-methylquinoxaline
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Overview
Description
6,7-Difluoro-2-methylquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Difluoro-2-methylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,3-diaminotoluene with 2,3-difluorobenzoyl chloride under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and proceed under mild conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Tetrahydroquinoxalines
Substitution: Various substituted quinoxalines, depending on the nucleophile used
Scientific Research Applications
6,7-Difluoro-2-methylquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-methylquinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-2-methylquinoxaline
- 6,7-Difluoroquinoxaline
- 2-Methylquinoxaline
Uniqueness
6,7-Difluoro-2-methylquinoxaline is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its non-fluorinated counterparts. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6,7-difluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6F2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3 |
InChI Key |
GXWLPJIHJFOSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)F)F |
Origin of Product |
United States |
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